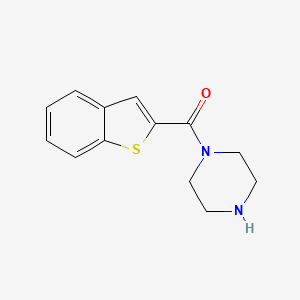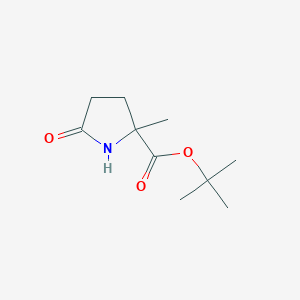
1-(1-Benzothiophene-2-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophene-2-carbonyl)piperazine is a chemical compound known for its diverse applications in medicinal chemistry and materials science. It is characterized by the presence of a benzothiophene moiety linked to a piperazine ring through a carbonyl group. This compound is often used as a reference substance for drug impurities and reagents in scientific research .
Méthodes De Préparation
The synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine typically involves the reaction of benzothiophene derivatives with piperazine under specific conditions. One common method includes the use of sulfonhydrazides with internal alkynes under electrochemical conditions. This reaction is promoted by constant current electrolysis in an undivided cell at room temperature, using graphite felt electrodes and a co-solvent system of HFIP/CH3NO2 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Benzothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(1-Benzothiophene-2-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions.
Medicine: It serves as a reference substance for drug impurities and is involved in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(1-Benzothiophene-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-(1-Benzothiophene-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(1-Benzothiophene-2-carbonyl)morpholine: Contains a morpholine ring, offering different chemical properties and applications.
1-(1-Benzothiophene-2-carbonyl)pyrrolidine: Features a pyrrolidine ring, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the benzothiophene and piperazine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2OS |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-benzothiophen-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 |
Clé InChI |
CVLWFBCLJOBFQT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)


![tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13239352.png)
![tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B13239360.png)

![1-[(6-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13239372.png)
![2-Methyl-4-piperazin-1-YL-pyrazolo[1,5-A]pyrazine](/img/structure/B13239384.png)

![2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13239414.png)
![4-({[(benzyloxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13239429.png)
